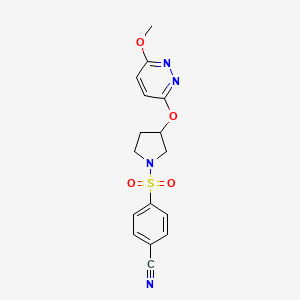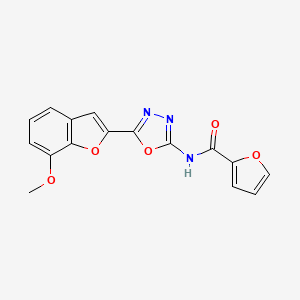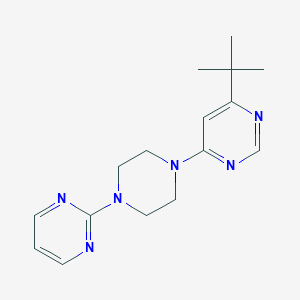
4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a kinase inhibitor that has been shown to have promising effects in the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine involves the inhibition of kinase activity. This compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine have been extensively studied. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine in lab experiments include its potent kinase inhibitory activity, its ability to inhibit cell proliferation and survival, and its potential therapeutic applications for cancer and autoimmune disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine. These include:
1. Further studies to determine the safety and efficacy of this compound in animal models and clinical trials.
2. Development of new derivatives of this compound with improved potency and selectivity for specific kinases.
3. Investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders.
4. Study of the mechanism of action of this compound and its effects on downstream signaling pathways.
5. Investigation of the potential use of this compound in other diseases, such as cardiovascular disease and neurological disorders.
Conclusion
In conclusion, 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine is a compound that has shown promising results in scientific research for its potential therapeutic applications. Its potent kinase inhibitory activity and ability to inhibit cell proliferation and survival make it a potential therapeutic agent for cancer and autoimmune disorders. Further studies are needed to determine its safety and efficacy in animal models and clinical trials, and to develop new derivatives with improved potency and selectivity.
Synthesis Methods
The synthesis of 4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine involves the reaction of tert-butyl 4-(4,6-dichloro-1,3,5-triazin-2-yl) piperazine-1-carboxylate with 2-aminopyrimidine in the presence of a base. The reaction is carried out in a solvent such as DMF or DMSO, and the product is purified using column chromatography.
Scientific Research Applications
4-Tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of various kinases, including FLT3, JAK2, and CSF1R. These kinases are involved in the development and progression of various diseases, including cancer and autoimmune disorders.
properties
IUPAC Name |
4-tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-16(2,3)13-11-14(20-12-19-13)21-7-9-22(10-8-21)15-17-5-4-6-18-15/h4-6,11-12H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQJEJOJTQIGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

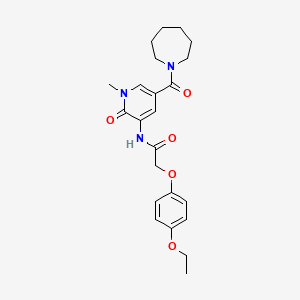
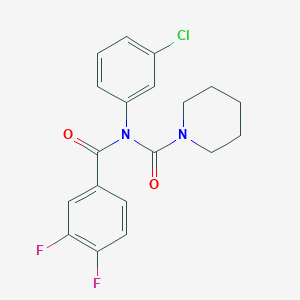
![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)
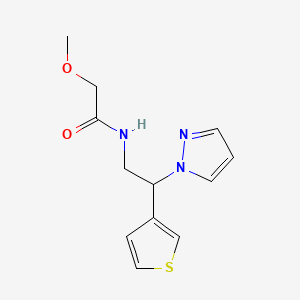
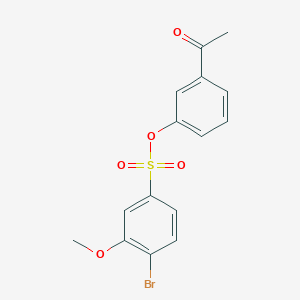
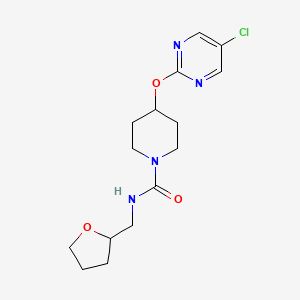
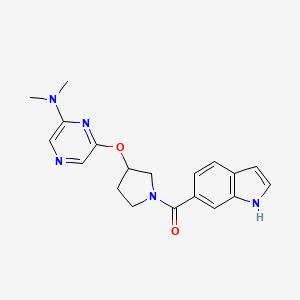
![5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2861434.png)
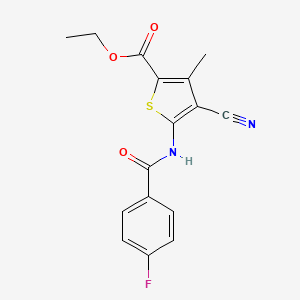
![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]sulfonylquinoline](/img/structure/B2861438.png)
![methyl (4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2861439.png)
![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2861441.png)
